O-tert-Butyl-L-tyrosine

Solid-Phase Peptide Synthesis Side-Chain Protection Acylation

O-tert-Butyl-L-tyrosine (H-Tyr(tBu)-OH) is a critical building block for peptide synthesis. Its tert-butyl ether protection is specifically designed to prevent undesired side-chain acylation during coupling, ensuring high-fidelity sequence integrity and yield. Unlike permanent modifications like O-methyl-L-tyrosine or unprotected N-Boc-tyrosine, this derivative offers true orthogonality: stability under basic Fmoc-deprotection conditions and easy removal during final global deprotection. This makes it essential for synthesizing complex peptides and retro-inverso peptidomimetics where generic substitutions will cause synthetic failure. Its enhanced organic solubility also facilitates solution-phase protocols.

Molecular Formula C13H19NO3
Molecular Weight 237.29 g/mol
CAS No. 18822-59-8
Cat. No. B554726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-tert-Butyl-L-tyrosine
CAS18822-59-8
SynonymsH-Tyr(tBu)-OH; 18822-59-8; O-tert-Butyl-L-tyrosine; (S)-2-Amino-3-(4-(tert-butoxy)phenyl)propanoicacid; SBB063921; (2S)-2-amino-3-[4-(tert-butoxy)phenyl]propanoicacid; O-t-Butyl-L-tyrosine; PubChem19065; AC1OLQP8; O-tert-ButylL-tyrosine; O-tert.Butyl-L-tyrosine; 533130_ALDRICH; SCHEMBL1258519; CTK3J1775; MolPort-003-936-064; SNZIFNXFAFKRKT-NSHDSACASA-N; ACT10066; ZINC4899430; ANW-23387; CH-179; MFCD00037202; RW2355; AKOS015889737; AM82345; RTR-036007
Molecular FormulaC13H19NO3
Molecular Weight237.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC1=CC=C(C=C1)CC(C(=O)[O-])[NH3+]
InChIInChI=1S/C13H19NO3/c1-13(2,3)17-10-6-4-9(5-7-10)8-11(14)12(15)16/h4-7,11H,8,14H2,1-3H3,(H,15,16)/t11-/m0/s1
InChIKeySNZIFNXFAFKRKT-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-tert-Butyl-L-tyrosine CAS 18822-59-8: Chemical Identity and Basic Properties for Procurement


O-tert-Butyl-L-tyrosine (CAS 18822-59-8), also known as H-Tyr(tBu)-OH, is a protected L-tyrosine derivative characterized by a tert-butyl ether group at the phenolic hydroxyl position . This modification is specifically employed to prevent undesired side-chain reactivity during peptide synthesis. Commercially, it is available as a white to almost white crystalline powder with a reported melting point of 238–243 °C (lit.) and a molecular weight of 237.30 g/mol . It is soluble in common organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, and is typically stored at room temperature in an inert atmosphere, protected from light .

Why L-Tyrosine Analogs Cannot Simply Be Substituted for O-tert-Butyl-L-tyrosine in Peptide Synthesis


In peptide synthesis, the unprotected phenolic hydroxyl group of L-tyrosine is susceptible to unwanted acylation during coupling steps, leading to side-product formation, reduced yield, and compromised sequence integrity [1]. While alternative protecting groups exist, the tert-butyl ether of O-tert-Butyl-L-tyrosine offers a specific combination of stability under basic Fmoc-deprotection conditions and acid-lability for final global deprotection [1]. This orthogonality is not a universal property of all tyrosine derivatives; for instance, O-methyl-L-tyrosine provides permanent modification rather than reversible protection, and Boc-Tyr-OH (with only N-terminal protection) leaves the reactive hydroxyl group exposed. Therefore, generic substitution without consideration of protecting group chemistry will likely lead to synthetic failure, inefficient purification, or undesired final peptide structure.

Quantitative Differentiation Evidence for O-tert-Butyl-L-tyrosine vs. Key Analogs in Peptide Synthesis


Suppression of Tyrosine Side-Chain Acylation During Peptide Coupling

In Fmoc-based SPPS, the unprotected hydroxyl group of L-tyrosine can undergo acylation during coupling reactions, leading to side products and reduced yield [1]. O-tert-Butyl-L-tyrosine, by protecting this group, eliminates this side reaction pathway. While direct quantitative comparisons of acylation rates between protected and unprotected tyrosine in a single study are scarce in the public literature, the class-level inference is that the tert-butyl ether prevents this side reaction, as it is stable under the basic conditions used for Fmoc deprotection but cleaved under acidic global deprotection conditions [1].

Solid-Phase Peptide Synthesis Side-Chain Protection Acylation

Orthogonal Stability: Compatibility with Fmoc Deprotection Conditions

The tert-butyl (tBu) ether protecting group on O-tert-Butyl-L-tyrosine is stable under the basic conditions (e.g., 20% piperidine in DMF) used for Fmoc N-terminal deprotection, but is readily cleaved by mild acid (e.g., TFA) during final global deprotection and resin cleavage [1]. This orthogonality is a fundamental requirement for the Fmoc/t-Bu strategy. In contrast, the N-terminal Boc protecting group on Boc-Tyr-OH is acid-labile, making it incompatible with standard Fmoc SPPS workflows. While direct quantitative stability data (e.g., half-life in piperidine) for the tBu ether on this specific compound is not provided, the class of tert-butyl ethers is well-established as base-stable and acid-labile in the context of peptide synthesis [1].

Solid-Phase Peptide Synthesis Protecting Group Orthogonality Fmoc Chemistry

Solubility Profile in Common Peptide Synthesis Solvents

O-tert-Butyl-L-tyrosine exhibits solubility in a range of organic solvents commonly used in peptide synthesis, including chloroform, dichloromethane (DCM), ethyl acetate, DMSO, and acetone . While quantitative solubility limits (e.g., mg/mL) are not reported in the referenced datasheets, the compound's solubility in DCM and DMSO is a practical advantage for both solution-phase and solid-phase synthesis workflows. In comparison, L-tyrosine has very low solubility in most organic solvents, limiting its direct use in many coupling reactions. The introduction of the tert-butyl group increases hydrophobicity, which is often correlated with improved solubility in these solvents [1].

Solubility Peptide Synthesis Solvents DMF DCM

Prevention of Tyrosine Decomposition During Retro-Inverso Peptide Synthesis

In the synthesis of partially modified retro-inverso peptides, treatment of N-t-butyloxycarbonyl tyrosine with the reagent [bis(trifluoroacetoxy)iodo]benzene (TIB) led to decomposition of the protected amino acid [1]. However, protecting the tyrosine residue as a t-butyl ether (i.e., using O-tert-butyl-L-tyrosine) prevented this decomposition and resulted in good yields of the desired products [1]. This provides a direct, qualitative comparison demonstrating the protective benefit of the t-butyl ether under specific, harsh synthetic conditions.

Retro-Inverso Peptides Gem-Diaminoalkyl Residues TIB Reagent

Commercial Purity Standards and Lot-to-Lot Consistency

Commercially available O-tert-Butyl-L-tyrosine is supplied with high purity, typically ≥97% to 99% as determined by HPLC or nonaqueous titration . For example, Thermo Scientific offers a 99% purity grade , and BOC Sciences provides ≥99% (HPLC) . This is comparable to the purity of Fmoc-Tyr(tBu)-OH, which is often specified as ≥98% (HPLC) . High and consistent purity is critical for reproducible peptide synthesis, as impurities can act as chain terminators or introduce difficult-to-remove by-products.

Purity HPLC Quality Control

Optimal Scientific and Industrial Use Cases for O-tert-Butyl-L-tyrosine


Solid-Phase Peptide Synthesis (SPPS) as a Tyrosine Building Block

O-tert-Butyl-L-tyrosine is employed as a building block in Fmoc-based SPPS for the incorporation of tyrosine residues. The tert-butyl ether protects the phenolic hydroxyl group from unwanted acylation during coupling steps, a key requirement for maintaining sequence integrity and achieving high yields of the target peptide [1]. It is used in the synthesis of a wide range of peptides, including biologically active sequences and peptide-based therapeutics.

Synthesis of Retro-Inverso Peptide Analogs

The t-butyl ether protection is essential for the synthesis of partially modified retro-inverso peptides using reagents like TIB. Direct comparison shows that N-Boc-tyrosine decomposes under these conditions, while the t-butyl ether-protected form allows successful formation of gem-diaminoalkyl residues [1]. This enables the preparation of peptidomimetics with enhanced metabolic stability.

Solution-Phase Peptide Coupling

The improved solubility of O-tert-Butyl-L-tyrosine in organic solvents like DCM and DMSO, compared to unprotected L-tyrosine, makes it a more practical building block for solution-phase peptide synthesis, facilitating coupling reactions and workup procedures [1].

Preparation of Fmoc-Tyr(tBu)-OH and Other Protected Derivatives

O-tert-Butyl-L-tyrosine serves as a key intermediate in the synthesis of Fmoc-Tyr(tBu)-OH, the widely used protected amino acid for SPPS [1]. Its high purity and reliable quality are critical for producing the Fmoc-derivative with the required specifications for automated peptide synthesizers.

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